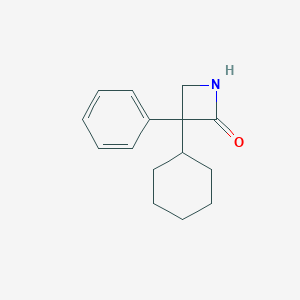
3-Cyclohexyl-3-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-3-phenylazetidin-2-one is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has demonstrated that 3-cyclohexyl-3-phenylazetidin-2-one exhibits notable antibacterial and anticancer properties.
Antibacterial Activity
Studies indicate that derivatives of azetidinones, including this compound, show promising antibacterial activity against various strains. For instance, a study reported that certain azetidinone derivatives displayed significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential as antibiotic agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and ACHN (kidney cancer). The IC50 values for some derivatives were found to be as low as 0.4 µM, indicating strong cytotoxic effects against these cell lines .
Therapeutic Potential
The therapeutic implications of this compound are vast, particularly in the development of new drugs targeting bacterial infections and cancer.
Case Studies
- Antibacterial Case Study : A series of azetidinone derivatives were synthesized and screened for antibacterial activity against nine strains. Compounds with structural modifications similar to this compound showed remarkable potency, suggesting that this class of compounds could lead to new antibiotics .
- Anticancer Case Study : Research on menin inhibitors for treating MLL leukemia has highlighted the importance of small molecules like this compound in targeting protein-protein interactions critical in cancer pathology. These studies provide a proof-of-concept for using such compounds in therapeutic strategies against specific types of leukemia .
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | Various Strains | N/A |
| Derivative A | Anticancer | HeLa | 0.41 |
| Derivative B | Anticancer | MDA-MB-231 | 0.42 |
| Derivative C | Anticancer | ACHN | 0.45 |
Eigenschaften
CAS-Nummer |
17719-29-8 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
InChI-Schlüssel |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















